Synthesis and Chiral Resolution of (+)-Selegiline: An In-depth Technical Guide
Synthesis and Chiral Resolution of (+)-Selegiline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chiral resolution of (+)-Selegiline, a selective irreversible monoamine oxidase-B (MAO-B) inhibitor. The document details both chemoenzymatic and classical resolution approaches to obtaining the desired (R)-enantiomer, which is the active pharmaceutical ingredient. Experimental protocols, quantitative data, and process visualizations are provided to support research and development in this area.
Synthesis of Racemic Selegiline (B1681611)
The common route for synthesizing racemic selegiline involves a three-step process starting from phenylacetone (B166967) and methylamine (B109427).[1] The key intermediate is N-methyl-1-phenylpropan-2-amine, which is then propargylated to yield racemic selegiline.
Experimental Protocol: Synthesis of Racemic N-(1-phenylpropan-2-yl)prop-2-yn-1-amine (Selegiline)
This protocol outlines a general procedure for the synthesis of the racemic compound.
Step 1: Reductive Amination of Phenylacetone
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In a suitable reaction vessel, dissolve phenylacetone (1 equivalent) in methanol (B129727).
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Add a solution of methylamine (excess, e.g., 1.5-2 equivalents) in methanol.
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The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine.
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Cool the reaction mixture in an ice bath.
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Add a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride (excess, e.g., 1.5-2 equivalents), portion-wise while maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic N-methyl-1-phenylpropan-2-amine.
Step 2: Propargylation of Racemic N-methyl-1-phenylpropan-2-amine
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Dissolve the racemic N-methyl-1-phenylpropan-2-amine (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or toluene.
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Add a base, such as potassium carbonate or triethylamine (B128534) (excess, e.g., 1.5-2 equivalents), to the mixture.
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To the stirred suspension, add propargyl bromide or propargyl chloride (1-1.2 equivalents) dropwise.
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Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to obtain racemic selegiline.
Chiral Resolution of (±)-Selegiline
The separation of the racemic mixture into its constituent enantiomers is a critical step in the production of (+)-Selegiline. Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a widely used method. (+)-Tartaric acid is a common resolving agent for chiral amines.
Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid
This protocol describes a general procedure for the resolution of racemic selegiline.
Step 1: Formation and Crystallization of Diastereomeric Salts
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Dissolve racemic selegiline (1 equivalent) in a suitable solvent, such as methanol, ethanol, or a mixture of solvents (e.g., methanol-water).
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In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents, as it is a dicarboxylic acid) in the same solvent, warming gently if necessary.
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Slowly add the tartaric acid solution to the selegiline solution with stirring.
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Allow the mixture to cool slowly to room temperature and then, if necessary, in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt, which is typically the ((+)-Selegiline)-(+)-tartrate salt.
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Collect the crystals by filtration and wash them with a small amount of cold solvent.
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The enantiomeric excess (ee) of the crystalline salt can be improved by recrystallization from a suitable solvent.
Step 2: Regeneration of (+)-Selegiline from the Diastereomeric Salt
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Suspend the crystalline diastereomeric salt in water.
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Add a base, such as aqueous sodium hydroxide (B78521) or potassium carbonate, until the pH is basic (pH > 10) to liberate the free amine.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (+)-Selegiline.
Chemoenzymatic Synthesis of (+)-Selegiline
An alternative to classical resolution is the direct asymmetric synthesis of the desired enantiomer. A chemoenzymatic approach utilizing an imine reductase (IRED) has been reported for the synthesis of (R)-desmethylselegiline, a key intermediate for (+)-Selegiline.[2]
Quantitative Data for Chemoenzymatic Synthesis
| Step | Product | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) |
| Enzymatic Reductive Amination | (R)-desmethylselegiline | IRED (IR36-M5) | 73% | 97% (R) |
| Reductive Amination (Methylation) | (R)-Selegiline | Formaldehyde (B43269), NaBH3CN | 80% | - |
Experimental Protocol: Chemoenzymatic Synthesis
Step 1: Enzymatic Synthesis of (R)-desmethylselegiline [2]
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Prepare a reaction mixture containing phenylacetone, propargylamine, a purified imine reductase (e.g., IR36-M5), a cofactor (e.g., NADP+), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).[2]
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Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking for 24 hours.[2]
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Quench the reaction and extract the product with an organic solvent.
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Purify the product to obtain (R)-desmethylselegiline.
Step 2: Synthesis of (R)-Selegiline [2]
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Dissolve (R)-desmethylselegiline in acetonitrile and cool to 0°C.[2]
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Add a 37% formaldehyde solution, followed by sodium cyanoborohydride.[2]
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Stir the reaction at room temperature for 20 minutes.[2]
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Work up the reaction by diluting with aqueous potassium hydroxide and extracting with ether.[2]
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Dry and concentrate the organic phase to yield (R)-Selegiline.[2]
Visualizations
Synthesis and Resolution Workflows
Caption: Workflow for Racemic Synthesis and Chiral Resolution.
Chemoenzymatic Synthesis Pathway
Caption: Chemoenzymatic Pathway to (+)-Selegiline.
